Cascade blue
Description
Historical Development and Discovery
The development of this compound emerged from the innovative work conducted at Molecular Probes, a biotechnology company founded in 1975 by Richard and Rosaria Haugland. The company, originally established in Minnesota before relocating to Oregon in the early 1980s, developed a nomenclature system for their fluorescent dyes that reflected their geographic heritage. This compound derived its name from this Oregon-based location, joining other regionally-named fluorophores such as Oregon Green in the company's expanding portfolio of fluorescent molecules.
The historical context of this compound development represents a period of intense innovation in fluorescent dye chemistry during the late twentieth century. Molecular Probes moved to its permanent location in Eugene, Oregon in 1989, where continued research and development efforts refined the pyrenyloxytrisulfonic acid-based fluorophore structure. The company's acquisition by Invitrogen in 2003 for approximately 325 million dollars, followed by subsequent ownership transfers to Life Technologies and ultimately Thermo Fisher Scientific in 2014, demonstrates the commercial and scientific value of innovations including this compound.
Research publications from the early 1990s document the systematic evaluation of this compound derivatives as fluorescent tracers. These foundational studies established the chemical framework and practical applications that would define this compound's role in modern fluorescence-based research methodologies. The development timeline reflects a progression from initial synthesis to comprehensive characterization of spectral properties and biological applications.
Classification within Fluorescent Dye Families
This compound belongs to the pyrenyloxytrisulfonic acid family of fluorescent compounds, representing a distinct chemical class within the broader category of sulfonated aromatic fluorophores. The compound's structure differentiates it significantly from aminocoumarin derivatives, despite some spectral similarities in the blue region of the electromagnetic spectrum. This classification places this compound among water-soluble, polar fluorescent molecules that exhibit unique photophysical properties compared to other blue-emitting dyes.
The chemical structure of this compound incorporates multiple sulfonic acid groups that confer high water solubility and negative charge characteristics. This sulfonated pyrene derivative exhibits functional group diversity, with available reactive forms including carboxylic acids, activated esters, amines, hydrazides, alcohols, photoaffinity reagents, acrylamides, and haloacetamides. The structural versatility enables conjugation with a wide range of biological molecules through various chemical linkage mechanisms.
Spectral classification data reveals this compound's position within the ultraviolet-excitable fluorophore category. The compound demonstrates absorption maxima at dual wavelengths of 374-378 nanometers and 399-403 nanometers, with corresponding extinction coefficients ranging from 1.9 × 10⁴ to 2.4 × 10⁴ M⁻¹cm⁻¹ and 2.3 × 10⁴ to 3.0 × 10⁴ M⁻¹cm⁻¹ respectively. Emission characteristics include maxima ranging from 422-430 nanometers, positioning this compound distinctly from fluorescein and other commonly used fluorophores.
| Spectral Property | Value Range | Units |
|---|---|---|
| Absorption Maximum (Primary) | 374-378 | nanometers |
| Absorption Maximum (Secondary) | 399-403 | nanometers |
| Extinction Coefficient (Primary) | 1.9-2.4 × 10⁴ | M⁻¹cm⁻¹ |
| Extinction Coefficient (Secondary) | 2.3-3.0 × 10⁴ | M⁻¹cm⁻¹ |
| Emission Maximum | 422-430 | nanometers |
| Quantum Yield | ~0.54 | in water |
Key Applications in Scientific Research
This compound has established itself as an essential tool in diverse scientific research applications, particularly in cellular biology and biochemical studies. The compound's membrane-impermeant nature makes it valuable for investigating cell-cell fusion processes, cell-liposome interactions, and membrane permeability studies. Research applications extend to gap junction transport analysis and cellular uptake mechanisms during pinocytosis, where the polar characteristics of this compound enable precise tracking of molecular movement.
Fluorescence microscopy represents a primary application domain for this compound derivatives. The compound's resistance to photobleaching and high fluorescence intensity make it particularly suitable for extended imaging sessions and quantitative fluorescence measurements. Indirect immunofluorescent staining protocols utilize this compound conjugates for specific cellular component localization, with demonstrated success in human epithelial cell nuclear staining applications.
Flow cytometry applications leverage this compound's spectral properties for multicolor analysis protocols. The compound's minimal spectral overlap with fluorescein enables simultaneous detection of multiple fluorescent signals within single analytical runs. Research has shown that this compound conjugates maintain significantly higher fluorescence compared to traditional aminocoumarin derivatives such as 7-amino-4-methylcoumarin-3-acetic acid, making them preferred reagents for sensitive flow cytometric applications.
Protein conjugation studies represent another significant application area for this compound derivatives. The compound's resistance to fluorescence quenching upon protein attachment distinguishes it from many other fluorescent dyes. This compound acetyl azide serves as the primary amine-reactive derivative for preparing fluorescent protein conjugates and dextran modifications. Research demonstrates that even at low degrees of labeling, this compound conjugates exhibit superior fluorescence characteristics compared to alternative blue fluorophores.
| Research Application | This compound Derivative | Key Advantage |
|---|---|---|
| Cell Fusion Studies | This compound Hydrazide | Membrane Impermeant Properties |
| Protein Conjugation | This compound Acetyl Azide | Quenching Resistance |
| Flow Cytometry | Various Conjugates | Minimal Spectral Overlap |
| Fluorescence Microscopy | Multiple Derivatives | High Photostability |
| Gap Junction Analysis | This compound Hydrazide | Polar Tracer Characteristics |
Specialized research applications include muscarinic receptor studies, where this compound conjugates serve as fluorescent tracers for receptor binding analysis. The synthesis of this compound-labeled receptor ligands enables direct fluorescence measurement as alternatives to radiotracer methodologies. These applications demonstrate the compound's versatility in pharmaceutical research and drug development contexts.
Oligonucleotide labeling represents an emerging application area for this compound derivatives. The fluorophore can be incorporated at any position within oligonucleotide structures through primary amine modification and N-hydroxysuccinimide conjugation chemistry. The resulting blue fluorescence with peak excitation at 396 nanometers and emission at 410 nanometers provides contrasting colors for multicolor nucleic acid analysis applications.
Properties
CAS No. |
12238-23-2 |
|---|---|
Molecular Formula |
C36H30Cl2P2Pt |
IUPAC Name |
[4-[[4-(diethylamino)phenyl]-[4-(ethylamino)naphthalen-2-yl]methylidene]cyclohexa-2,5-dien-1-ylidene]-diethylazanium |
InChI |
InChI=1S/C33H40N3/c1-6-34-32-24-28(23-27-13-11-12-14-31(27)32)33(25-15-19-29(20-16-25)35(7-2)8-3)26-17-21-30(22-18-26)36(9-4)10-5/h11-24,34H,6-10H2,1-5H3/q+1 |
SMILES |
CCNC1=CC(=CC2=CC=CC=C21)C(=C3C=CC(=[N+](CC)CC)C=C3)C4=CC=C(C=C4)N(CC)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Table: Key Properties of this compound and Comparators
Research Findings and Challenges
- This compound : Optimal performance requires 405 nm lasers, limiting compatibility with standard argon-laser systems .
- Gallium Porphyrins : Improve solar cell efficiency by 10–15% but demand precise ternary blend formulations .
- Perovskites : Achieving >20% external quantum efficiency in blue PeLEDs requires suppressing n=1 and 3D phases .
- SiQDs : Synergistic synthesis reduces production costs but complicates scalability .
- Methylene Blue : Effective against SARS-CoV-2 but requires rigorous light-dose calibration to avoid collateral cell damage .
Preparation Methods
Reaction Conditions and Parameters
The synthesis is conducted at elevated temperatures (typically 80–100°C) over 12–24 hours. Key parameters include:
| Component | Role | Quantity | Conditions |
|---|---|---|---|
| 4,4'-Bis(diethylamino)benzophenone | Electrophilic core | 1.0 equivalent | Dissolved in anhydrous toluene |
| N-Ethyl-1-naphthylamine | Nucleophilic aromatic amine | 1.2 equivalents | Added dropwise |
| Phosphorus oxychloride | Catalyst | 10–15 mol% | Stirred under reflux |
| Toluene | Solvent | 0.5–1.0 L/mol | Nitrogen atmosphere |
The reaction yields the this compound cation, which is subsequently isolated as a salt. Counterions such as molybdatetungstatephosphate are often employed to enhance solubility and stability.
Mechanistic Insights
The mechanism proceeds via Friedel-Crafts alkylation :
-
Activation : POCl₃ protonates the carbonyl oxygen of 4,4'-bis(diethylamino)benzophenone, generating a resonance-stabilized carbocation.
-
Electrophilic Attack : N-Ethyl-1-naphthylamine attacks the carbocation at the para position relative to the diethylamino groups.
-
Rearomatization : Deprotonation restores aromaticity, forming the triarylmethane backbone.
-
Quaternization : A second equivalent of N-ethyl-1-naphthylamine reacts with the intermediate, yielding the final cationic structure.
Purification and Characterization
Isolation Techniques
The crude product is purified via column chromatography using silica gel and a methanol-chloroform gradient. Due to its cationic nature, ion-exchange chromatography (e.g., Amberlite IRA-400) is also effective for removing unreacted starting materials.
Spectroscopic Validation
-
UV-Vis Spectroscopy : this compound exhibits λ<sub>max</sub> at 375–380 nm in aqueous solution, with a molar extinction coefficient (ε) of ~45,000 M⁻¹cm⁻¹.
-
Fluorescence Emission : Peak emission occurs at 420–425 nm, with a quantum yield (Φ) of 0.45–0.50 in pH 8.0 buffer.
-
Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 478.3 [M]<sup>+</sup>, consistent with the formula C<sub>33</sub>H<sub>40</sub>N<sub>3</sub><sup>+</sup>.
Comparative Analysis of Synthetic Challenges
Byproduct Formation
The steric bulk of the diethylamino groups predisposes the reaction to ortho-substitution byproducts , which reduce yield. Kinetic studies suggest that maintaining temperatures below 100°C and using excess POCl₃ (20 mol%) suppresses this side reaction.
Scalability Limitations
Industrial-scale production is hindered by:
-
Solvent Volume : Toluene’s low boiling point (110°C) necessitates pressurized reactors for large batches.
-
Catalyst Recovery : POCl₃ cannot be easily recycled, increasing costs.
Emerging Alternatives and Modifications
Although no alternative synthesis routes are explicitly documented for this compound, recent advances in Bodipy-dye cascades (e.g., energy transfer systems) and multicomponent reactions suggest potential avenues for optimizing triarylmethane dye synthesis. For instance, replacing POCl₃ with zinc iodide in analogous reactions improves regioselectivity in related compounds .
Q & A
What experimental design principles are critical for studying Cascade Blue's mechanistic properties in sequential decision-making models?
Basic Research Question
To investigate this compound in sequential decision-making (e.g., information cascades), adopt urn-based experimental frameworks . Key steps:
- Private/Public Signal Integration : Assign participants sequential choices with private signals (e.g., ball draws from urns A/B) and public access to prior decisions. Use a 2:1 or 1:2 composition of colored balls to control signal strength.
- Posterior Probability Calibration : Calculate posterior probabilities (e.g., for m red balls in urn A) to quantify decision accuracy under uncertainty .
- Control Variables : Standardize urn compositions, participant sample sizes, and data collection intervals to isolate this compound’s role in behavioral shifts.
How can researchers resolve contradictions in this compound’s performance data across aerodynamic and behavioral studies?
Advanced Research Question
Data discrepancies often arise from methodological differences (e.g., aerodynamic cascade testing vs. behavioral urn models). Mitigate conflicts via:
- Cross-Validation : Compare this compound’s flow dynamics in wind tunnel experiments (e.g., axial velocity density ratio, 3D effects ) with its behavioral impact in urn-based trials .
- Uncertainty Quantification : Apply error propagation analysis to aerodynamic parameters (e.g., Reynolds number effects ) and behavioral uncertainties (e.g., signal misinterpretation rates ).
- Meta-Analysis Frameworks : Use mixed-effects models to harmonize datasets, accounting for discipline-specific variables (e.g., turbulence vs. cognitive bias) .
What methodologies ensure robust validation of computational models simulating this compound’s thermodynamic interactions?
Advanced Research Question
Validation requires iterative, multi-scale approaches:
- Benchmarking Against Empirical Data : Compare simulation outputs (e.g., flow periodicity ) with experimental results from cascade wind tunnels.
- Sensitivity Analysis : Test model responses to perturbations in this compound’s thermal conductivity or pressure gradients.
- Peer Review Protocols : Submit models to open-source repositories for independent verification, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .
How should researchers design longitudinal studies to assess this compound’s role in data cascades within machine learning pipelines?
Advanced Research Question
Data cascades—cumulative errors from early-stage decisions—require:
- End-to-End Domain Expertise : Collaborate with domain specialists to label this compound-related training data and interpret its chemical/behavioral interactions .
- Iterative Feedback Loops : Implement checkpoints to audit data quality (e.g., spectral purity in chemical assays ) and model drift (e.g., prediction decay in AI systems ).
- Ethnographic Tools : Use questionnaires or verbal protocol analysis to capture practitioners’ decision-making rationales when handling this compound datasets.
What statistical frameworks are optimal for analyzing this compound’s impact in high-noise experimental environments?
Basic Research Question
For noisy data (e.g., aerodynamic turbulence or behavioral "herding" effects):
- Bayesian Hierarchical Models : Estimate posterior distributions of this compound’s effects while accounting for nested variables (e.g., participant cohorts or airflow regimes) .
- Signal-to-Noise Ratio (SNR) Optimization : Preprocess data using wavelet transforms or Kalman filters to isolate this compound’s signal from background noise .
- Power Analysis : Predefine sample sizes to ensure statistical significance, especially in low-Re (Reynolds number) aerodynamic studies .
How can interdisciplinary teams integrate chemical, aerodynamic, and behavioral data on this compound?
Advanced Research Question
Leverage interoperable data infrastructures:
- Ontology Development : Create unified taxonomies for terms like "flow dynamics" (aerospace) and "signal fidelity" (behavioral science) .
- Data Lakes : Aggregate raw datasets (e.g., spectral analyses, choice histories, flow simulations) with metadata tagging for cross-disciplinary querying .
- Mixed-Methods Analysis : Combine quantitative metrics (e.g., turbulence intensity ) with qualitative insights (e.g., participant debriefs ).
What ethical and reproducibility standards apply to this compound research involving human subjects?
Basic Research Question
Adhere to:
- Informed Consent Protocols : Disclose this compound’s experimental role and potential risks (e.g., cognitive fatigue in urn trials ).
- Data Anonymization : Strip identifiers from behavioral datasets before public archiving .
- Replication Packages : Share code, urn compositions, and airflow parameters via repositories like Zenodo or Figshare .
How do researchers address publication bias in studies reporting null effects of this compound?
Advanced Research Question
Combat bias through:
- Pre-registration : Document hypotheses and methodologies (e.g., Open Science Framework) before data collection .
- Null Result Journals : Submit to platforms like PLOS ONE or Journal of Negative Results.
- Meta-Science Reviews : Analyze literature gaps using tools like PRISMA (Preferred Reporting Items for Systematic Reviews) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
